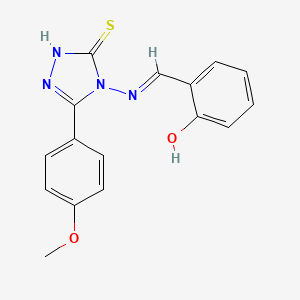![molecular formula C27H33N3O5 B12008452 3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 510712-21-7](/img/structure/B12008452.png)
3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen vereint.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 3-Hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-on umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Die allgemeine Syntheseroute umfasst:
Bildung des Pyrrol-2-on-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen zur Bildung des Pyrrol-2-on-Rings.
Einführung der Hydroxygruppe: Die Hydroxygruppe wird typischerweise durch Hydroxylierungsreaktionen unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Osmiumtetroxid eingeführt.
Anlagerung der Benzoylgruppe: Die Benzoylgruppe wird durch Friedel-Crafts-Acylierung unter Verwendung von Benzoylchlorid und einem Lewis-Säure-Katalysator wie Aluminiumchlorid eingeführt.
Einbau der Morpholinyl- und Pyridinylgruppen: Diese Gruppen werden durch nukleophile Substitutionsreaktionen unter Verwendung geeigneter halogenierter Vorläufer und Basenkatalysatoren eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Syntheserouten beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und Prinzipien der grünen Chemie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann mit Reagenzien wie Chromtrioxid oder Kaliumpermanganat zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Carbonylgruppen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu Alkoholen reduziert werden.
Substitution: Die aromatischen Ringe können je nach Substituenten und Bedingungen elektrophile oder nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Chromtrioxid, Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid oder katalytische Hydrierung.
Substitution: Halogenierte Vorläufer, Lewis-Säuren oder Basen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise würde die Oxidation der Hydroxygruppe ein Keton ergeben, während die Reduktion der Carbonylgruppen Alkohole ergeben würde.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antivirale und Antikrebsaktivitäten.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, beispielsweise bei der Behandlung von Infektionskrankheiten und Krebs.
Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-Hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Dazu gehören möglicherweise:
Enzyminhibition: Die Verbindung kann bestimmte Enzyme hemmen, die an Stoffwechselwegen beteiligt sind, was zu therapeutischen Wirkungen führt.
Rezeptorbindung: Sie kann an bestimmte Rezeptoren auf Zelloberflächen binden und so zelluläre Signalwege modulieren.
DNA-Interkalation: Die Verbindung kann sich in DNA interkalieren und so Replikations- und Transkriptionsprozesse stören.
Wirkmechanismus
The mechanism of action of 3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-on kann mit ähnlichen Verbindungen verglichen werden, wie beispielsweise:
4-Hydroxy-2-Chinolone: Diese Verbindungen teilen sich eine ähnliche Hydroxygruppe und aromatische Ringstruktur, unterscheiden sich aber in ihrem Kernringsystem und den Substituenten.
Benzoylsubstituierte Pyrrole: Diese Verbindungen haben eine ähnliche Benzoylgruppe, unterscheiden sich aber in ihren anderen Substituenten und Ringstrukturen.
Morpholinylsubstituierte Verbindungen: Diese Verbindungen teilen sich die Morpholinylgruppe, unterscheiden sich aber in ihren anderen funktionellen Gruppen und der Gesamtstruktur.
Die Einzigartigkeit von 3-Hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-on liegt in seiner Kombination aus funktionellen Gruppen und den daraus resultierenden chemischen und biologischen Eigenschaften.
Eigenschaften
CAS-Nummer |
510712-21-7 |
|---|---|
Molekularformel |
C27H33N3O5 |
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
(4E)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H33N3O5/c1-18(2)35-22-6-5-21(17-19(22)3)25(31)23-24(20-7-9-28-10-8-20)30(27(33)26(23)32)12-4-11-29-13-15-34-16-14-29/h5-10,17-18,24,31H,4,11-16H2,1-3H3/b25-23+ |
InChI-Schlüssel |
OIAHQBAKMXEZSS-WJTDDFOZSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)/O)OC(C)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one](/img/structure/B12008369.png)
![2-(1-naphthyl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12008375.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)
![(5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12008405.png)
![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008410.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008412.png)
![N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12008414.png)

![2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene](/img/structure/B12008418.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12008422.png)
![2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12008425.png)
![4-[(4-methylbenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B12008430.png)
![(2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12008432.png)
![2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol](/img/structure/B12008448.png)
